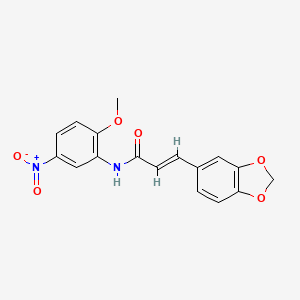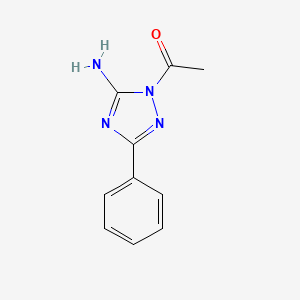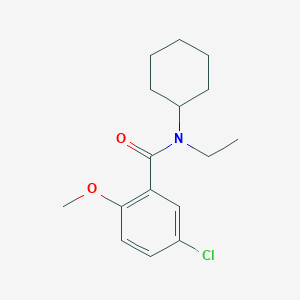
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide, also known as DCPA, is a synthetic compound that has been extensively studied for its potential use as a herbicide. This compound belongs to the family of acrylamide herbicides, which are widely used in agriculture to control weeds. DCPA is a white crystalline solid that is soluble in water and has a molecular weight of 311.2 g/mol.
作用機序
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide works by inhibiting the growth of weeds through the disruption of cell division and the inhibition of protein synthesis. It binds to a specific site on the plant cell membrane, which leads to the inhibition of cell division and the eventual death of the plant.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has been shown to have low toxicity to humans and other mammals. However, it can be toxic to aquatic organisms and may have negative effects on the environment. 3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has also been shown to have some potential health effects, such as the potential to cause skin irritation and respiratory problems.
実験室実験の利点と制限
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, such as its potential toxicity to aquatic organisms and the need for specialized equipment and training to handle it safely.
将来の方向性
There are several potential future directions for research on 3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide. One area of interest is the development of new formulations and delivery methods that can improve its effectiveness and reduce its potential environmental impact. Another area of interest is the study of its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its potential health effects and environmental impact.
合成法
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The final product is purified through recrystallization or chromatography.
科学的研究の応用
3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has been extensively studied for its potential use as a herbicide in agriculture. It has been shown to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. 3-(2,6-dichlorophenyl)-N-(3-methyl-2-pyridinyl)acrylamide has also been studied for its potential use in other applications, such as in the treatment of cancer and other diseases.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(3-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-10-4-3-9-18-15(10)19-14(20)8-7-11-12(16)5-2-6-13(11)17/h2-9H,1H3,(H,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUNTSKVUYGNJI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)



![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)


![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)

